![molecular formula C12H15NO3 B14205653 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- CAS No. 831223-62-2](/img/structure/B14205653.png)
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 2,3-dihydroxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- typically involves the conjugate reduction of dihydropyridones. One common method uses zinc and acetic acid, which provides a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
Types of Reactions
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, zinc and acetic acid can reduce dihydropyridones to 4-piperidones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylmethyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for mild reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces 4-piperidones .
科学研究应用
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- has several scientific research applications:
作用机制
The mechanism of action of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidine ring structure but with a methyl group instead of a 2,3-dihydroxyphenylmethyl group.
4-Piperidinone, 1-(phenylmethyl)-: This compound has a phenylmethyl group instead of a 2,3-dihydroxyphenylmethyl group.
Uniqueness
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the 2,3-dihydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
831223-62-2 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
1-[(2,3-dihydroxyphenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H15NO3/c14-10-4-6-13(7-5-10)8-9-2-1-3-11(15)12(9)16/h1-3,15-16H,4-8H2 |
InChI 键 |
BLVUIMJJQHTRDE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)CC2=C(C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


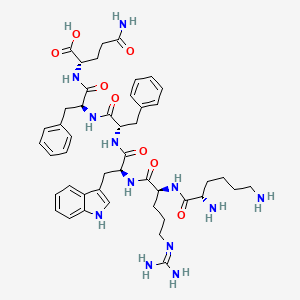
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

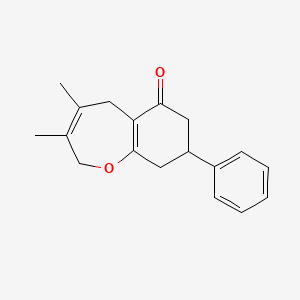
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
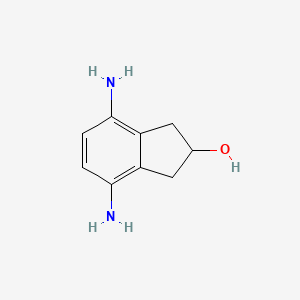
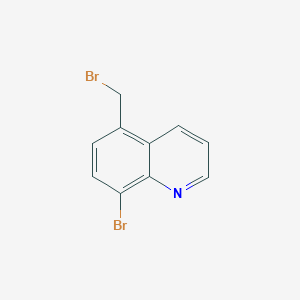
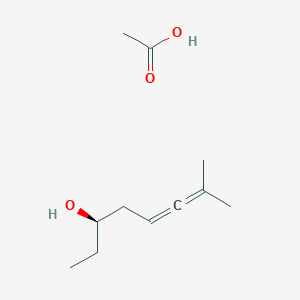
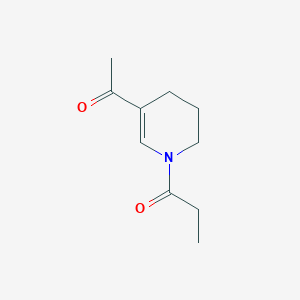
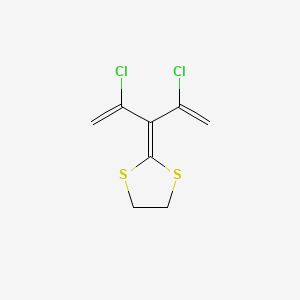
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)
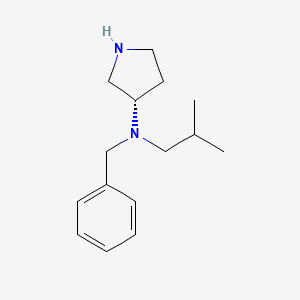
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
